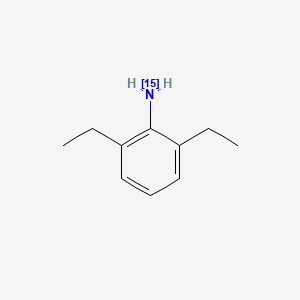

2,6-Diethylaniline-15N

货号:

B1355569

CAS 编号:

287488-24-8

分子量:

150.23 g/mol

InChI 键:

FOYHNROGBXVLLX-KHWBWMQUSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

2,6-Diethylaniline-15N is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 150.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model

属性

IUPAC Name |

2,6-diethyl(15N)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3/i11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYHNROGBXVLLX-KHWBWMQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=CC=C1)CC)[15NH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494399 |

Source

|

| Record name | 2,6-Diethyl(~15~N)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287488-24-8 |

Source

|

| Record name | 2,6-Diethyl(~15~N)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287488-24-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Diethylaniline-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Diethylaniline-¹⁵N, a stable isotope-labeled compound crucial for a variety of research and development applications. This document details its physicochemical characteristics, spectroscopic data, and reactivity, along with relevant experimental protocols and workflows.

Physicochemical Properties

2,6-Diethylaniline-¹⁵N is the isotopically labeled form of 2,6-diethylaniline, where the naturally occurring ¹⁴N atom in the amino group is replaced by the ¹⁵N isotope. This substitution results in a mass shift of +1, making it an ideal internal standard for quantitative analysis and a tracer for metabolic studies.[1] The physical properties are largely similar to its unlabeled counterpart.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | (C₂H₅)₂C₆H₃¹⁵NH₂ | [2] |

| Molecular Weight | 150.23 g/mol | [2][3] |

| CAS Number | 287488-24-8 | [2][3] |

| Isotopic Purity | 98-99 atom % ¹⁵N | [4] |

| Appearance | Colorless to pale yellow or reddish-brown oily liquid | [5][6][7] |

| Boiling Point | 243 °C (lit.) | [2][6] |

| Melting Point | 3-4 °C | [6][8][9] |

| Density | 0.912 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.545 (lit.) | [6][7] |

| Solubility | Sparingly soluble in water (0.67 g/L at 26.7 °C); soluble in organic solvents. | [5][6] |

| Stability | Stable under normal conditions; sensitive to air and light.[5][7] | |

| Storage | Store at 2-8°C in a dark place under an inert atmosphere.[2] |

Spectroscopic Data

The primary utility of the ¹⁵N label is in spectroscopic analysis, particularly in NMR and mass spectrometry.

-

Mass Spectrometry (MS): The M+1 mass shift makes 2,6-Diethylaniline-¹⁵N an excellent internal standard for quantitative mass spectrometry (GC-MS or LC-MS).[1] It co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio, allowing for accurate quantification.

-

Infrared (IR) Spectroscopy: The N-H stretching and bending vibrations will be shifted to lower frequencies compared to the unlabeled compound due to the heavier ¹⁵N isotope. IR spectra for the unlabeled 2,6-diethylaniline are available for reference.[5][10][11]

Reactivity and Applications

The chemical reactivity of 2,6-Diethylaniline-¹⁵N is identical to its unlabeled form. It is a primary aromatic amine and undergoes typical reactions such as N-alkylation, acylation, diazotization, and electrophilic aromatic substitution.[12][13]

Its applications are primarily driven by the isotopic label:

-

Internal Standard: Used for precise quantification in bioanalytical and environmental assays.[1]

-

Tracer Studies: Employed in nitrogen fixation research and to investigate reaction mechanisms.

-

NMR Spectroscopy: Utilized in protein structure determination.

The unlabeled compound is a key intermediate in the synthesis of herbicides, dyes, and pharmaceuticals.[5]

Experimental Protocols

A. Synthesis of N-ethyl-2,6-diethylaniline (Reductive Amination)

This protocol describes the N-alkylation of 2,6-diethylaniline using a palladium catalyst and ammonium formate as a hydrogen donor.[12]

Materials:

-

2,6-diethylaniline

-

Acetaldehyde

-

Palladium on carbon (Pd/C, 10%)

-

Ammonium formate

-

2-Propanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a flask containing Pd/C (0.1 equivalents), add a mixture of 2-propanol and water (9:1 v/v).

-

Add ammonium formate (10 equivalents) to the flask. Stir the mixture for 5 minutes to activate the catalyst.

-

Add 2,6-diethylaniline (1 equivalent) and acetaldehyde (1 equivalent) to the reaction mixture.

-

Stir the reaction mixture for 30 minutes at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the catalyst and purify the product using column chromatography on silica gel.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2,6-二乙基苯胺-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 3. clearsynth.com [clearsynth.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Page loading... [guidechem.com]

- 6. 2,6-Diethylaniline [tianchipharma.com]

- 7. chembk.com [chembk.com]

- 8. 2,6-Diethylaniline | CAS#:579-66-8 | Chemsrc [chemsrc.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Benzenamine, 2,6-diethyl- [webbook.nist.gov]

- 11. 2,6-Diethylaniline(579-66-8) IR Spectrum [m.chemicalbook.com]

- 12. jocpr.com [jocpr.com]

- 13. Aniline - Wikipedia [en.wikipedia.org]

Synthesis and Characterization of 2,6-Diethylaniline-¹⁵N: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Diethylaniline-¹⁵N, a stable isotope-labeled compound valuable for a range of applications in scientific research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data analysis, and visualization of the core processes.

Introduction

2,6-Diethylaniline is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] The incorporation of a ¹⁵N stable isotope into its structure provides a powerful tool for mechanistic studies, metabolic fate determination, and as an internal standard in quantitative mass spectrometry-based assays.[2] This guide outlines a feasible synthetic route and the analytical methods for the comprehensive characterization of 2,6-Diethylaniline-¹⁵N.

Synthesis of 2,6-Diethylaniline-¹⁵N

A plausible and efficient method for the synthesis of 2,6-Diethylaniline-¹⁵N involves the reduction of the corresponding ¹⁵N-labeled nitro precursor, 2,6-diethyl-¹⁵N-nitrobenzene. This precursor can be synthesized from 1,3-diethylbenzene through nitration using a ¹⁵N-labeled nitrating agent. The subsequent reduction of the nitro group to an amine is a well-established transformation.

Proposed Synthetic Pathway

The overall synthetic pathway can be visualized as a two-step process:

Caption: Proposed synthesis of 2,6-Diethylaniline-¹⁵N.

Experimental Protocols

Step 1: Synthesis of 2,6-Diethyl-¹⁵N-nitrobenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 1,3-diethylbenzene (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Nitration: Add a solution of ¹⁵N-nitric acid (H¹⁵NO₃, >98 atom % ¹⁵N, 1.05 eq) in concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly over crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2,6-Diethylaniline-¹⁵N

-

Reaction Setup: In a hydrogenation vessel, dissolve the synthesized 2,6-diethyl-¹⁵N-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on charcoal (Pd/C) to the solution.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by TLC or gas chromatography (GC).

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2,6-Diethylaniline-¹⁵N. The product can be further purified by distillation or column chromatography if necessary.

Characterization of 2,6-Diethylaniline-¹⁵N

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 2,6-Diethylaniline-¹⁵N.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₅¹⁵N |

| Molecular Weight | 150.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 243 °C |

| Density | 0.912 g/mL at 25 °C |

| Isotopic Purity | >98 atom % ¹⁵N |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of 2,6-Diethylaniline-¹⁵N.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | ¹⁵N NMR (CDCl₃, 40.5 MHz) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| ~7.00 (t, 1H, Ar-H) | ~143.0 (Ar-C-N) | ~50-70 |

| ~6.80 (d, 2H, Ar-H) | ~127.0 (Ar-C) | |

| ~3.70 (br s, 2H, -¹⁵NH₂) | ~126.0 (Ar-C) | |

| ~2.60 (q, 4H, -CH₂CH₃) | ~24.5 (-CH₂CH₃) | |

| ~1.25 (t, 6H, -CH₂CH₃) | ~13.0 (-CH₂CH₃) |

Note: The ¹⁵N NMR chemical shift is an estimated value based on typical ranges for anilines. The ¹H and ¹³C NMR chemical shifts are based on the unlabeled compound and may show minor variations due to the ¹⁵N isotope.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic enrichment of the final product.

| Technique | Expected m/z |

| Electron Ionization (EI-MS) | 150 ([M]⁺), reflecting the incorporation of ¹⁵N. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental composition C₁₀H₁₅¹⁵N. |

Characterization Workflow

The following diagram illustrates the workflow for the characterization of the synthesized compound.

Caption: Workflow for the characterization of 2,6-Diethylaniline-¹⁵N.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of 2,6-Diethylaniline-¹⁵N. The proposed synthetic route is based on established chemical transformations, and the characterization plan utilizes standard analytical techniques to ensure the quality and identity of the final product. The availability of this isotopically labeled compound will facilitate advanced research in various scientific disciplines, particularly in the development of new pharmaceuticals.

References

2,6-Diethylaniline-15N CAS number and molecular weight

An In-depth Technical Guide to 2,6-Diethylaniline-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Diethylaniline-¹⁵N, a stable isotope-labeled compound used primarily as an internal standard and tracer in analytical and research applications. This document covers its core properties, applications, and general experimental methodologies.

Compound Identification and Properties

2,6-Diethylaniline-¹⁵N is a heavy-isotope-labeled version of 2,6-diethylaniline, where the standard ¹⁴N atom in the amine group is replaced by a ¹⁵N isotope. This substitution results in a mass shift of +1 Da, which is crucial for its use in mass spectrometry-based quantification.

Core Data

The fundamental identifiers and molecular properties of 2,6-Diethylaniline-¹⁵N are summarized below.

| Property | Value | Citations |

| CAS Number | 287488-24-8 | [1] |

| Molecular Formula | C₁₀H₁₅¹⁵N | |

| Linear Formula | (C₂H₅)₂C₆H₃¹⁵NH₂ | |

| Molecular Weight | 150.23 g/mol | |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | |

| Mass Shift vs. Unlabeled | M+1 |

Physicochemical Properties (Unlabeled Compound)

Detailed physicochemical data for the ¹⁵N-labeled compound is not extensively published. The properties of its unlabeled analogue, 2,6-Diethylaniline (CAS: 579-66-8), serve as a reliable reference for physical behavior such as boiling point and density.

| Property | Value | Citations |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 243 °C | [3] |

| Density | 0.9 g/mL at 25 °C | [3] |

| Melting Point | 3-4 °C | [3] |

| Refractive Index | 1.5450 | [3] |

Applications in Research and Development

The primary utility of 2,6-Diethylaniline-¹⁵N stems from its isotopic label, making it an ideal tool for applications requiring precise quantification and differentiation from its native counterpart.

-

Internal Standard for Quantitative Analysis : It is widely used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] As a stable isotope-labeled internal standard (SIL-IS), it co-elutes with the analyte and experiences similar matrix effects and extraction recovery, providing high accuracy in bioanalysis.[4]

-

Tracer Studies : The ¹⁵N label allows the molecule to be used as a tracer in various chemical and biological systems to study reaction mechanisms, metabolic pathways, or environmental fate.[1]

-

NMR Spectroscopy : In protein structure determination, ¹⁵N-labeled compounds can be used to resolve spectral overlap and aid in sequential assignments.[5]

-

Agricultural Science : It finds application in nitrogen fixation research.

Experimental Protocols and Methodologies

While specific, validated protocols for 2,6-Diethylaniline-¹⁵N are typically developed in-house and are application-dependent, this section provides a generalized workflow for its use as an internal standard in a quantitative LC-MS assay.

General Protocol for Use as an LC-MS Internal Standard

The following protocol outlines the key steps for using 2,6-Diethylaniline-¹⁵N to quantify its unlabeled analogue in a biological matrix.

-

Preparation of Stock Solutions :

-

Prepare a stock solution of the analyte (unlabeled 2,6-diethylaniline) in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Prepare a separate stock solution of the internal standard (2,6-Diethylaniline-¹⁵N) in the same solvent. The concentration of the IS should be chosen to yield a response that is easily detectable and within the linear range of the instrument.[4]

-

-

Preparation of Calibration Standards and Quality Controls (QCs) :

-

Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., plasma, urine).

-

Add a constant, fixed amount of the internal standard stock solution to each calibration standard and QC sample. This ensures the analyte/IS peak area ratio is dependent only on the analyte concentration.[6]

-

-

Sample Preparation (e.g., Protein Precipitation) :

-

To an aliquot of the biological sample (calibration standard, QC, or unknown), add the fixed amount of internal standard.

-

Add a precipitation solvent (e.g., acetonitrile) to precipitate proteins.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis :

-

Inject the prepared sample onto an appropriate LC column for chromatographic separation.

-

Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.

-

Monitor at least one specific precursor-product ion transition for the analyte and one for the internal standard. Due to the +1 Da mass difference, their transitions will be distinct.

-

-

Data Analysis :

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Synthesis and Potential Fragmentation

Synthesis of Parent Compound

While a specific protocol for introducing the ¹⁵N label is not publicly detailed, the synthesis of the unlabeled 2,6-diethylaniline is well-established and would be the precursor route. One common industrial method involves the high-pressure, high-temperature reaction of aniline with ethylene in the presence of a catalyst like aluminum anilide.[2] Another patented method describes a multi-step process involving the preparation of a catalyst complex followed by an alkylation reaction.[7]

Expected Mass Spectrometric Fragmentation

Understanding the fragmentation pattern is key to developing a robust MS/MS method. Studies on N,N-diethylaniline derivatives show that a primary fragmentation mechanism after electron ionization involves the loss of substituents.[8] For 2,6-diethylaniline, a likely fragmentation pathway involves the loss of a methyl radical (•CH₃) from one of the ethyl groups, which is a common fragmentation pattern for ethylbenzenes.

-

Parent Ion (M+) : The molecular ion of 2,6-Diethylaniline-¹⁵N would be observed at m/z 150.

-

Primary Fragment : Loss of a methyl radical (15 Da) would lead to a major fragment ion at m/z 135 ([M-CH₃]⁺). This is often the base peak in the spectrum of similar compounds.

Further fragmentation could involve the loss of ethene or other rearrangements, but the [M-CH₃]⁺ transition is a strong candidate for an MRM method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Preparation method of 2, 6-diethylaniline - Eureka | Patsnap [eureka.patsnap.com]

- 8. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 98 atom % ¹⁵N 2,6-Diethylaniline for Researchers and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 98 atom % ¹⁵N labeled 2,6-Diethylaniline, a valuable tool for researchers, scientists, and drug development professionals. This document outlines its commercial availability, key applications, and detailed experimental methodologies.

Commercial Availability

Several specialized chemical suppliers offer high-purity 98 atom % ¹⁵N 2,6-Diethylaniline. Sourcing this isotopically labeled compound is the first step for its application in advanced analytical studies. The following table summarizes the key commercial suppliers and their product details.

| Supplier | Product Name | Purity/Isotopic Enrichment | CAS Number |

| Sigma-Aldrich | 2,6-Diethylaniline-¹⁵N | 98 atom % ¹⁵N | 287488-24-8 |

| MedChemExpress | 2,6-Diethylaniline-¹⁵N | 98 atom % ¹⁵N | 287488-24-8 |

| Clearsynth | 2,6-Diethylaniline-¹⁵N | 98 atom % ¹⁵N | 287488-24-8 |

Core Applications and Experimental Protocols

The primary utility of 98 atom % ¹⁵N 2,6-Diethylaniline lies in its application as an internal standard for quantitative mass spectrometry and as a tracer in nuclear magnetic resonance (NMR) spectroscopy studies.

Quantitative Analysis by Mass Spectrometry (LC-MS/MS)

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS)[1][2]. The ¹⁵N-labeled 2,6-diethylaniline serves as an ideal internal standard for the accurate quantification of the unlabeled analyte in complex biological matrices.

Experimental Protocol: Quantification of 2,6-Diethylaniline in Biological Samples using ¹⁵N-labeled Internal Standard

This protocol outlines a general procedure for the use of ¹⁵N 2,6-Diethylaniline as an internal standard in an LC-MS/MS workflow.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of unlabeled 2,6-diethylaniline at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a stock solution of 98 atom % ¹⁵N 2,6-Diethylaniline at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

Create a series of calibration standards by spiking known amounts of the unlabeled 2,6-diethylaniline stock solution into the biological matrix of interest (e.g., plasma, urine, or tissue homogenate).

-

Prepare a working internal standard solution by diluting the ¹⁵N 2,6-Diethylaniline stock solution to a fixed concentration.

-

-

Sample Preparation:

-

To each calibration standard, quality control sample, and unknown biological sample, add a fixed volume of the ¹⁵N 2,6-Diethylaniline internal standard working solution. This should be done at the earliest stage of sample preparation to account for variability in extraction and handling[3].

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the samples.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a suitable liquid chromatography method to achieve chromatographic separation of 2,6-diethylaniline from other matrix components.

-

Optimize the mass spectrometer parameters for the detection of both unlabeled and ¹⁵N-labeled 2,6-diethylaniline. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

-

Unlabeled 2,6-Diethylaniline: Monitor the transition of m/z [M+H]⁺ → product ion.

-

¹⁵N 2,6-Diethylaniline: Monitor the transition of m/z [M+H+1]⁺ → product ion.

-

-

Inject the prepared samples onto the LC-MS/MS system.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of 2,6-diethylaniline in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protein-Ligand Interaction Studies by NMR Spectroscopy

¹⁵N-labeling is a powerful technique in NMR spectroscopy for studying protein structure and dynamics. While direct labeling of a small molecule like 2,6-diethylaniline is less common for protein structure determination, it can be used in ligand-observed NMR experiments to study its binding to a target protein. More commonly, the protein itself is uniformly ¹⁵N-labeled to monitor chemical shift perturbations upon binding of an unlabeled ligand.

Experimental Protocol: ¹⁵N HSQC for Protein-Ligand Binding

This protocol describes the use of a ¹⁵N-labeled protein to study its interaction with unlabeled 2,6-diethylaniline.

-

Expression and Purification of ¹⁵N-labeled Protein:

-

Express the target protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

-

Purify the ¹⁵N-labeled protein using standard chromatographic techniques.

-

-

NMR Sample Preparation:

-

Prepare a solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., phosphate buffer, pH 7.4) containing 10% D₂O.

-

Prepare a stock solution of unlabeled 2,6-diethylaniline in a compatible solvent (e.g., DMSO-d₆).

-

-

NMR Data Acquisition:

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the absence of the ligand. This serves as the reference spectrum.

-

Titrate the protein sample with increasing concentrations of the 2,6-diethylaniline stock solution.

-

Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Overlay the HSQC spectra from the titration series.

-

Analyze the chemical shift perturbations of the protein's backbone amide signals upon addition of 2,6-diethylaniline.

-

Residues exhibiting significant chemical shift changes are likely located in or near the ligand-binding site.

-

The dissociation constant (Kd) of the protein-ligand interaction can be determined by fitting the chemical shift perturbation data to a binding isotherm.

-

Metabolic Fate of 2,6-Diethylaniline

Understanding the metabolic fate of a compound is crucial in drug development. Studies on the metabolism of unlabeled 2,6-diethylaniline have been conducted using rat liver microsomes. The primary metabolic pathway involves oxidation to form phenolic and quinone-imine metabolites.

Incubation of 2,6-diethylaniline with NADPH-fortified rat liver microsomes leads to the formation of 4-amino-3,5-diethylphenol (ADEP) as the major oxidation product. ADEP can undergo further oxidation to 3,5-diethylbenzoquinone-4-imine (DEBQI), which is a minor metabolite[4].

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a general method to assess the metabolic stability of a compound like 2,6-diethylaniline using liver microsomes.

-

Reagent Preparation:

-

Prepare a stock solution of 2,6-diethylaniline in a suitable organic solvent.

-

Thaw liver microsomes (e.g., rat, human) on ice.

-

Prepare a NADPH-regenerating system solution.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the liver microsomes and 2,6-diethylaniline in a phosphate buffer at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the proteins.

-

Analyze the supernatant by LC-MS/MS to determine the remaining concentration of 2,6-diethylaniline at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining 2,6-diethylaniline against time.

-

Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

-

This technical guide provides a foundational understanding of the applications and methodologies associated with 98 atom % ¹⁵N 2,6-Diethylaniline. Researchers are encouraged to adapt these protocols to their specific experimental needs.

References

- 1. scispace.com [scispace.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. 2,6-Diethylaniline | 579-66-8 [chemicalbook.com]

An In-depth Technical Guide to the Natural Abundance of ¹⁵N and Its Significance in Labeling

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stable nitrogen isotope, ¹⁵N, detailing its natural abundance, the principles of isotopic labeling, and its critical applications in metabolic research and pharmaceutical development.

The Core Principle: Natural Abundance of Nitrogen Isotopes

Nitrogen exists in nature primarily as two stable isotopes: ¹⁴N and ¹⁵N. The vast majority is ¹⁴N, with ¹⁵N being a rare isotope.[1] This low natural abundance is the cornerstone of its utility as a tracer; its deliberate introduction into a biological system creates a strong, detectable signal against a quiet background.[2]

The precise distribution of these isotopes is detailed below.

Data Presentation: Natural Abundance of Stable Nitrogen Isotopes

| Isotope | Protons | Neutrons | Natural Abundance (%) | Nuclear Spin (I) | Key Characteristics |

| ¹⁴N | 7 | 7 | ~99.62% | 1 | Quadrupole moment, leading to broader NMR line widths. |

| ¹⁵N | 7 | 8 | ~0.38% | 1/2 | No quadrupole moment, resulting in narrower, more favorable NMR line widths.[1] |

Table 1: A summary of the natural abundance and key properties of stable nitrogen isotopes.[1]

Significance in Isotopic Labeling

Isotopic labeling is a powerful technique where an atom in a molecule is substituted with its isotope to trace the molecule's journey through a biological or chemical system.[3] The non-radioactive nature of ¹⁵N makes it a safe and effective tool for in-vivo and in-vitro studies, particularly those requiring long-term investigation of metabolic processes.[4][5]

The significance of ¹⁵N labeling stems from several key advantages:

-

Low Background Signal: Due to its very low natural abundance, the introduction of ¹⁵N-enriched compounds provides a high signal-to-noise ratio in detection analyses.[2]

-

Stable and Non-Radioactive: Unlike radioactive isotopes, ¹⁵N is stable and poses no radiation risk, making it ideal for use in clinical trials and long-term studies.[5]

-

Versatility in Tracing: ¹⁵N enables the precise tracing of nitrogen atoms through complex metabolic pathways, offering critical insights into the synthesis and degradation of proteins, nucleic acids, and other nitrogenous compounds.[4][6]

-

Analytical Compatibility: It is readily detectable by powerful analytical techniques, most notably Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][] The unique nuclear spin of ¹⁵N (1/2) offers advantages for NMR, such as producing narrower line widths for clearer spectra.[1]

These attributes make ¹⁵N labeling an indispensable tool in proteomics, metabolomics, and drug development, where it is used to elucidate mechanisms of action, study pharmacokinetics, and identify new therapeutic targets.[4][8]

Visualization: The Principle of ¹⁵N Isotopic Labeling

The following diagram illustrates the fundamental concept of a ¹⁵N tracer experiment. A ¹⁵N-labeled precursor is introduced into a biological system. This heavy isotope is then incorporated into various biomolecules through metabolic processes. Analytical instruments like mass spectrometers can then distinguish between the labeled (heavy) and unlabeled (light) molecules based on their mass difference, allowing for precise quantification and pathway analysis.

Experimental Protocols: ¹⁵N Metabolic Labeling in Cell Culture

A common application of ¹⁵N labeling is to trace the metabolism of a specific nutrient in cultured cells. The following is a generalized protocol for a ¹⁵N-glutamine tracing experiment followed by mass spectrometry-based analysis.

Data Presentation: Protocol for ¹⁵N-Glutamine Metabolic Labeling

| Phase | Step | Detailed Methodology |

| 1. Cell Culture & Labeling | 1.1 Cell Seeding | Plate cells at a desired density and allow them to adhere and enter the exponential growth phase. |

| 1.2 Medium Exchange | Aspirate the standard growth medium. Wash cells gently with phosphate-buffered saline (PBS). | |

| 1.3 Labeling | Add custom-made growth medium where standard glutamine has been replaced with a ¹⁵N-labeled version (e.g., L-glutamine-¹⁵N₂).[6] | |

| 1.4 Incubation | Incubate the cells for a predetermined time course (e.g., 0, 2, 8, 24 hours) to allow for the uptake and metabolism of the labeled glutamine. | |

| 2. Metabolite Extraction | 2.1 Quenching | Quickly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity. |

| 2.2 Extraction | Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate into a microcentrifuge tube. | |

| 2.3 Centrifugation | Centrifuge the lysate at high speed to pellet protein and cell debris. Collect the supernatant containing the metabolites. | |

| 3. Sample Analysis | 3.1 Sample Preparation | Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a suitable solvent for analysis. |

| 3.2 LC-MS/MS Analysis | Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[9] The LC separates the metabolites, and the MS detects the mass-to-charge ratio of the ions, distinguishing between ¹⁴N- and ¹⁵N-containing molecules. | |

| 4. Data Analysis | 4.1 Peak Integration | Identify and integrate the chromatographic peaks corresponding to the light (¹⁴N) and heavy (¹⁵N) isotopologues of the metabolites of interest. |

| 4.2 Enrichment Calculation | Calculate the fractional enrichment of ¹⁵N in each metabolite to determine the extent of incorporation from the labeled precursor.[10] | |

| 4.3 Flux Analysis | Use the enrichment data to map the flow of nitrogen and quantify the activity of metabolic pathways.[11] |

Table 2: A generalized workflow for conducting a ¹⁵N metabolic labeling experiment in cell culture.

Visualization: Experimental Workflow for ¹⁵N Labeling Studies

This diagram outlines the sequential steps involved in a typical ¹⁵N metabolic labeling experiment, from initial cell culture to final data interpretation.

Application in a Core Signaling Pathway: Glutamine Metabolism

Glutamine is a vital nutrient for highly proliferative cells, including many cancer cells, serving as a key donor of both carbon and nitrogen for biosynthesis.[6] ¹⁵N labeling is instrumental in tracing the fate of glutamine's nitrogen atoms.

When cells are supplied with ¹⁵N-glutamine, the labeled nitrogen can be tracked as it is transferred to other molecules. For example, glutamine donates its amide nitrogen for the synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA.[9] It also contributes to the synthesis of other non-essential amino acids and hexosamines.[6] By measuring ¹⁵N enrichment in these downstream metabolites, researchers can quantify the activity of these critical pathways, providing insights into cancer cell metabolism and identifying potential targets for drug development.[11][12]

Visualization: Tracing ¹⁵N in Glutamine Metabolism

The diagram below depicts how the nitrogen from ¹⁵N-labeled glutamine is incorporated into key biosynthetic pathways.

Conclusion

The low natural abundance of ¹⁵N establishes it as a premier stable isotope for tracer studies in biological systems. Its application provides unparalleled insights into the dynamics of nitrogen metabolism, from fundamental cellular processes to the complex mechanisms underlying disease. For researchers and professionals in drug development, ¹⁵N labeling is a safe, powerful, and indispensable technique for elucidating metabolic pathways, understanding drug mechanisms, and discovering novel therapeutic strategies.[4]

References

- 1. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 2. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 4. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 5. metsol.com [metsol.com]

- 6. benchchem.com [benchchem.com]

- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 9. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

The Heavy Hand of Nitrogen: A Technical Guide to 14N and 15N Labeled Compounds for Researchers

An in-depth exploration of the fundamental differences, applications, and methodologies surrounding the use of stable nitrogen isotopes in scientific research and drug development.

In the intricate world of molecular biology and pharmaceutical sciences, the ability to trace, identify, and quantify molecules with high precision is paramount. Isotopic labeling, a technique that involves the substitution of an atom in a molecule with its isotope, has emerged as a powerful tool to unravel complex biological processes. Among the various stable isotopes, Nitrogen-15 (15N) has garnered significant attention due to its unique nuclear properties that set it apart from its far more abundant counterpart, Nitrogen-14 (14N). This technical guide provides a comprehensive overview of the core differences between 14N and 15N labeled compounds, offering researchers, scientists, and drug development professionals a detailed understanding of their applications and the experimental protocols necessary for their effective utilization.

Core Distinctions: A Tale of Two Isotopes

The fundamental differences between 14N and 15N stem from their nuclear composition. While both isotopes possess 7 protons, 14N has 7 neutrons, whereas 15N has 8. This seemingly minor difference in a single neutron has profound implications for their physical and chemical properties, most notably their nuclear spin and behavior in magnetic fields. These distinctions are the bedrock upon which a multitude of analytical techniques are built.

Quantitative Properties of 14N and 15N

For a clear comparison, the key physical and magnetic properties of 14N and 15N are summarized in the table below.

| Property | 14N | 15N |

| Natural Abundance | ~99.63% | ~0.37% |

| Atomic Mass (amu) | 14.003074 | 15.000109 |

| Number of Protons | 7 | 7 |

| Number of Neutrons | 7 | 8 |

| Nuclear Spin (I) | 1 | 1/2 |

| Magnetic Moment (μ/μN) | +0.40376 | -0.28319 |

| Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | 1.9331 | -2.7116 |

| Quadrupole Moment (e x 10⁻²⁸ m²) | +0.0193 | 0 |

The most critical distinction for many applications is the nuclear spin. 14N, with a spin of 1, possesses a nuclear quadrupole moment. This causes its signal to be broad and often difficult to detect in nuclear magnetic resonance (NMR) spectroscopy. In stark contrast, 15N has a spin of 1/2, resulting in a spherical charge distribution and no quadrupole moment. This leads to sharp, well-resolved signals in NMR, making it the isotope of choice for detailed structural and dynamic studies of proteins and other biomolecules.[1]

Applications in Research and Drug Development

The unique properties of 15N-labeled compounds have made them indispensable in a variety of scientific disciplines.

-

Structural Biology: 15N labeling is a cornerstone of modern NMR spectroscopy for determining the three-dimensional structures of proteins and nucleic acids. By enriching proteins with 15N, researchers can perform a suite of multidimensional NMR experiments to assign resonances and obtain structural restraints.[2][3]

-

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize 15N-labeled amino acids to accurately quantify changes in protein abundance between different cell populations. This is crucial for understanding disease mechanisms and the effects of drug candidates.

-

Metabolic Studies: 15N-labeled compounds serve as powerful tracers to delineate metabolic pathways. By following the incorporation of 15N from a labeled precursor into various metabolites, scientists can map out complex biochemical networks and measure metabolic fluxes.[4]

-

Environmental and Agricultural Science: 15N tracers are used to study nitrogen cycles in ecosystems, track fertilizer uptake by plants, and investigate sources of nitrogen pollution.[4]

Experimental Protocols

The successful application of 15N-labeled compounds hinges on robust and well-defined experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Expression and Purification of 15N-Labeled Protein for NMR Spectroscopy

This protocol describes the production of a uniformly 15N-labeled protein in E. coli.

1. Media Preparation (M9 Minimal Media):

-

Prepare a 5x M9 salt stock solution: 34 g/L Na₂HPO₄, 15 g/L KH₂PO₄, 2.5 g/L NaCl. Autoclave and store at room temperature.

-

For 1 L of M9 minimal media, aseptically mix:

-

200 mL of 5x M9 salts

-

1 g of 15NH₄Cl (as the sole nitrogen source)

-

20 mL of 20% (w/v) sterile glucose (or other carbon source)

-

2 mL of 1 M sterile MgSO₄

-

100 µL of 1 M sterile CaCl₂

-

1 mL of a sterile vitamin solution

-

Appropriate antibiotics

-

2. Bacterial Growth and Protein Expression:

-

Transform E. coli BL21(DE3) cells with the plasmid encoding the protein of interest.

-

Inoculate a 50 mL starter culture of LB medium with a single colony and grow overnight at 37°C.

-

The next day, inoculate 1 L of the prepared 15N M9 minimal media with the overnight culture.

-

Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture for 3-5 hours at 30°C or overnight at a lower temperature (e.g., 18-20°C) to improve protein solubility.

3. Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

4. Protein Purification:

-

Purify the 15N-labeled protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography to ensure homogeneity.

5. Sample Preparation for NMR:

-

Exchange the purified protein into an NMR buffer (e.g., 20 mM sodium phosphate pH 6.5, 50 mM NaCl, 10% D₂O).

-

Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines a basic SILAC experiment for quantitative proteomics using 15N-labeled amino acids.

1. Cell Culture and Labeling:

-

Select two populations of the same cell line.

-

Culture one population ("light") in a standard SILAC medium.

-

Culture the second population ("heavy") in a SILAC medium where the standard arginine and lysine have been replaced with their 15N-labeled counterparts (e.g., L-Arginine:HCl (U-15N₄) and L-Lysine:2HCl (U-15N₂)).

-

Grow the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids.

2. Experimental Treatment:

-

Apply the desired experimental condition (e.g., drug treatment) to one of the cell populations while the other serves as a control.

3. Cell Harvesting and Lysis:

-

Harvest both "light" and "heavy" cell populations separately.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Determine the protein concentration of each lysate.

4. Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Perform in-solution or in-gel digestion of the combined protein mixture using an appropriate protease (e.g., trypsin).

5. Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass difference between the "light" and "heavy" peptide pairs allows for the relative quantification of protein abundance.

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 3. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

A Researcher's In-Depth Guide to Stable Isotope Labeling in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stable isotope labeling (SIL) for quantitative mass spectrometry (MS). It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to leverage these powerful techniques for precise and robust protein and metabolite quantification. This document delves into the core principles of SIL, details various labeling strategies, presents experimental protocols, and offers a comparative analysis of the most common methodologies.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a powerful technique that enables the accurate relative and absolute quantification of molecules in complex samples by mass spectrometry. The fundamental principle involves the incorporation of stable, non-radioactive heavy isotopes into the molecules of interest in one sample population, which can then be distinguished from the normal, "light" molecules in a control sample by their mass difference.

The key advantages of this approach are:

-

Reduced Experimental Variability: By combining the labeled (heavy) and unlabeled (light) samples early in the experimental workflow, any subsequent sample loss or variation in processing affects both samples equally, preserving the quantitative ratio.

-

Improved Accuracy and Precision: The relative abundance of a protein or metabolite is determined by comparing the signal intensities of the heavy and light isotopic forms within the same mass spectrum, leading to highly accurate and precise measurements.

-

Multiplexing Capabilities: Certain labeling techniques allow for the simultaneous analysis of multiple samples, increasing throughput and statistical power.

Stable isotopes commonly used include ¹³C, ¹⁵N, ²H (Deuterium), and ¹⁸O. The choice of isotope and labeling strategy depends on the biological system, the type of molecule being analyzed, and the specific research question.

Major Stable Isotope Labeling Strategies

There are three primary strategies for introducing stable isotopes into proteins or peptides for quantitative proteomics:

-

Metabolic Labeling: Isotopes are incorporated in vivo as the organism or cell synthesizes proteins.

-

Chemical Labeling: Isotopes are introduced in vitro by covalently attaching a tag containing heavy isotopes to the proteins or peptides.

-

Enzymatic Labeling: An enzyme is used to incorporate heavy isotopes into peptides.

Metabolic Labeling

Metabolic labeling is considered the "gold standard" for quantitative proteomics due to the early introduction of the label, which minimizes experimental variability.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This is the most widely used metabolic labeling technique. In SILAC, cells are grown in a medium where one or more essential amino acids are replaced with their heavy isotope-labeled counterparts.[1][2] For example, one cell population is grown in a "light" medium containing normal L-arginine and L-lysine, while the other is grown in a "heavy" medium with ¹³C₆-¹⁵N₄-L-arginine and ¹³C₆-¹⁵N₂-L-lysine.[1][2] After several cell divisions, the heavy amino acids are fully incorporated into the proteome.[3] The cell populations can then be subjected to different treatments, combined, and analyzed by MS. The ratio of the heavy to light peptide signals reflects the relative abundance of the protein.

¹⁵N Metabolic Labeling: This method is often used for organisms that can be entirely grown on a labeled diet, such as bacteria, yeast, and even small mammals like rodents.[1][4] The organism is fed a diet where the sole nitrogen source is enriched with ¹⁵N. This results in the incorporation of ¹⁵N into all nitrogen-containing molecules, including all amino acids in proteins.

Chemical Labeling

Chemical labeling offers greater flexibility than metabolic labeling as it can be applied to any protein sample, including tissues and clinical specimens.

Isobaric Tagging (iTRAQ and TMT): Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are chemical labels that are isobaric, meaning they have the same total mass.[5][6] These tags consist of a reporter group, a balance group, and a peptide-reactive group.[6][7] The reactive group attaches the tag to the N-terminus and lysine side chains of peptides. While the tagged peptides are indistinguishable in the initial MS1 scan, fragmentation during MS/MS cleaves the tag, releasing reporter ions of different masses. The relative intensities of these reporter ions are used for quantification.[5][8] iTRAQ and TMT allow for high levels of multiplexing, with TMT reagents capable of labeling up to 18 samples simultaneously.[9]

Enzymatic Labeling

¹⁸O-Labeling: This method utilizes a protease, such as trypsin, to catalyze the incorporation of two ¹⁸O atoms from H₂¹⁸O into the C-terminus of each peptide during proteolytic digestion. This results in a 4 Da mass shift compared to the peptides digested in normal H₂¹⁶O water.

Data Presentation: A Comparative Overview

The choice of a stable isotope labeling strategy is a critical decision in the design of a quantitative proteomics experiment. The following tables summarize key quantitative parameters to aid in this selection.

| Feature | SILAC | iTRAQ | TMT |

| Labeling Principle | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |

| Multiplexing Capacity | Typically 2-3 plex; up to 5-plex | 4-plex, 8-plex | 2-plex to 18-plex |

| Typical Labeling Efficiency | >97% after 5-6 cell divisions[10] | High, but can be variable | High, but can be variable |

| Quantification Level | MS1 | MS2 | MS2 |

| Ratio Compression | Less severe than MS2-based methods | Significant, can be mitigated | Significant, can be mitigated |

| Dynamic Range | Wider | Narrower due to ratio compression | Narrower due to ratio compression |

| Sample Type | Proliferating cells | Any protein/peptide sample | Any protein/peptide sample |

| Cost | High (labeled media and amino acids) | High (reagents) | High (reagents) |

Table 1. Comparison of SILAC, iTRAQ, and TMT Labeling Strategies.

| Parameter | SILAC | iTRAQ/TMT |

| Number of Identified Proteins | Generally higher | Can be lower due to complex MS2 spectra |

| Precision (CV) | Lower (better precision) | Higher |

| Accuracy | High | Can be affected by ratio compression |

| Throughput | Lower | Higher due to multiplexing |

Table 2. Performance Metrics of SILAC versus Isobaric Tagging.

Experimental Protocols

Detailed Protocol for SILAC Labeling

This protocol is adapted for a typical two-condition experiment (e.g., control vs. treatment).

Materials:

-

SILAC-grade cell culture medium deficient in L-arginine and L-lysine

-

"Light" L-arginine (Arg-0) and L-lysine (Lys-0)

-

"Heavy" ¹³C₆-¹⁵N₄-L-arginine (Arg-10) and ¹³C₆-¹⁵N₂-L-lysine (Lys-8)

-

Dialyzed fetal bovine serum (dFBS)

-

Standard cell culture reagents and equipment

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the deficient medium with either the light or heavy amino acids to their normal concentrations. Add dFBS and other necessary supplements.

-

Cell Adaptation: Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[10]

-

Verification of Incorporation: After the adaptation phase, harvest a small aliquot of the "heavy" labeled cells, extract proteins, digest them with trypsin, and analyze by MS to confirm >97% incorporation.

-

Experimental Treatment: Once complete incorporation is confirmed, apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while maintaining the other as a control.

-

Cell Harvesting and Lysis: Harvest both cell populations, wash with PBS, and lyse the cells separately using a suitable lysis buffer.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion: Reduce the disulfide bonds in the mixed protein sample with DTT, alkylate the cysteine residues with iodoacetamide, and digest the proteins into peptides overnight with trypsin.

-

Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent.

-

LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Protocol for iTRAQ/TMT Labeling

This protocol provides a general workflow for chemical labeling of peptides.

Materials:

-

iTRAQ or TMT reagent kit

-

Protein extracts from samples to be compared

-

Reduction and alkylation reagents (DTT, iodoacetamide)

-

Trypsin

-

Triethylammonium bicarbonate (TEAB) buffer

-

Acetonitrile (ACN)

-

Hydroxylamine solution

-

C18 desalting cartridges

Procedure:

-

Protein Extraction, Reduction, Alkylation, and Digestion: Extract proteins from each sample. Reduce and alkylate the proteins, followed by overnight digestion with trypsin to generate peptides.

-

Peptide Quantification: Accurately quantify the peptide concentration in each sample.

-

Reagent Preparation: Reconstitute the iTRAQ or TMT reagents in ACN according to the manufacturer's instructions.

-

Labeling Reaction: Add the appropriate iTRAQ or TMT reagent to each peptide sample. Incubate at room temperature for 1-2 hours to allow the labeling reaction to proceed.

-

Quenching: Add hydroxylamine to each sample to quench the labeling reaction.

-

Sample Pooling: Combine the labeled peptide samples into a single tube.

-

Sample Cleanup: Desalt the pooled peptide mixture using a C18 cartridge to remove excess reagents and salts.

-

Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide sample using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

Mandatory Visualizations

Caption: General workflow of a stable isotope labeling experiment.

References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. creative-proteomics.com [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-proteomics.com [creative-proteomics.com]

- 6. medium.com [medium.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Comparative Analysis of Protein Abundance Using iTRAQ, TMT, and SILAC | MtoZ Biolabs [mtoz-biolabs.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Physical and Chemical Properties of 2,6-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-Diethylaniline (DEA), a key intermediate in the synthesis of various agrochemicals, dyes, and pharmaceuticals. This document consolidates essential data, details experimental protocols for its synthesis and purification, and offers an analysis of its spectroscopic characteristics. The information is presented to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Physical Properties

2,6-Diethylaniline is a colorless to pale yellow or reddish-brown oily liquid under standard conditions.[1] It possesses a characteristic amine-like odor. Due to the presence of the amino group and the aromatic ring, it is susceptible to darkening upon exposure to air and light.[1][2]

Table 1: Physical Properties of 2,6-Diethylaniline

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| Appearance | Colorless to pale yellow or reddish-brown oily liquid | [1] |

| Melting Point | 3-4 °C | [1] |

| Boiling Point | 243 °C (lit.) | [1] |

| Density | 0.906 g/mL at 25 °C (lit.) | [1] |

| Solubility in Water | 0.67 g/L at 26.7 °C | [1] |

| Solubility in Organic Solvents | Soluble in benzene, ethanol, and chloroform | [1][3] |

| Vapor Pressure | 0.02 mm Hg at 20 °C | [1] |

| Refractive Index (n20/D) | 1.545 (lit.) | [1] |

| Flash Point | 123 °C (253.4 °F) | [4] |

| pKa | 4.13 ± 0.10 (Predicted) | [1] |

Chemical Properties and Reactivity

The chemical behavior of 2,6-diethylaniline is primarily dictated by the nucleophilic amino group and the aromatic ring. The two ethyl groups at the ortho positions introduce significant steric hindrance, which influences its reactivity in electrophilic aromatic substitution reactions.

Key aspects of its chemical reactivity include:

-

N-Alkylation: The amino group readily undergoes alkylation reactions. For instance, N-ethyl-2,6-diethylaniline can be synthesized via reductive amination using an aldehyde in the presence of a catalyst.[5]

-

Amide Formation: It reacts with acylating agents like acetic anhydride and benzoyl chloride to form the corresponding amides.[6] The resulting acetamide is noted to be very resistant to acid hydrolysis.[6]

-

Salt Formation: As a weak base, 2,6-diethylaniline forms crystalline salts with strong acids such as hydrochloric, hydrobromic, and perchloric acids.[6] These salts can be partially hydrolyzed in water.[6]

-

Electrophilic Aromatic Substitution: To control the regioselectivity of electrophilic aromatic substitution reactions like nitration and bromination, the amino group is often protected by converting it into an amide (e.g., acetamide or toluenesulfonamide).[7] The orientation of the incoming electrophile is dependent on the reaction conditions, particularly the acidity of the medium.[7]

-

Stability: 2,6-Diethylaniline is stable under normal transport and storage conditions but is sensitive to air and light, which can cause it to darken.[1][2] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]

Experimental Protocols

Synthesis of 2,6-Diethylaniline

A common industrial method for the synthesis of 2,6-diethylaniline is the ortho-alkylation of aniline with ethylene using a catalyst. One such process involves the use of an alkyl aluminum complex catalyst.[1]

Experimental Protocol: Synthesis via Ethylene Alkylation

-

Catalyst Preparation: Aniline and triethylaluminum (in a molar ratio of 3:1) are added to a reaction vessel. The mixture is heated to 160 °C for 1.5 hours. The temperature is then lowered to 100 °C, and the pressure is reduced to 0.1 MPa.[1]

-

Alkylation Reaction: The prepared catalyst complex is mixed with aniline in a 1:12.5 mass ratio and transferred to a synthesis kettle. The temperature is raised to 310 °C, and the pressure is increased to 4.6-5.0 MPa with the addition of ethylene to initiate the alkylation reaction.[1]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to 120 °C. The crude product is then transferred to an evaporation kettle for the recovery of unreacted ethylene. The final product is purified by vacuum distillation.[8]

References

- 1. Preparation method of 2, 6-diethylaniline - Eureka | Patsnap [eureka.patsnap.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diethylaniline (DEA) is a significant chemical intermediate, finding extensive application across various industrial sectors. This technical guide delves into the core industrial uses of 2,6-Diethylaniline, with a primary focus on its role in the synthesis of agrochemicals and the production of high-performance polymers. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical pathways and workflows.

Physicochemical Properties of 2,6-Diethylaniline

A foundational understanding of the physicochemical properties of 2,6-Diethylaniline is crucial for its application in industrial synthesis. The following table summarizes its key characteristics.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| CAS Number | 579-66-8 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 243 °C (lit.) |

| Melting Point | 3-4 °C |

| Density | 0.906 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.545 (lit.) |

| Flash Point | 115 °C (closed cup) |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, benzene, and chloroform.[1] |

Core Industrial Applications

The industrial utility of 2,6-Diethylaniline is primarily centered on two key areas: as a precursor in the synthesis of herbicides and as a building block for specialized polymers.

Agrochemicals: Synthesis of Chloroacetanilide Herbicides

2,6-Diethylaniline is a critical raw material for the production of several widely used chloroacetanilide herbicides, including Butachlor and Alachlor.[2] These herbicides are predominantly used for pre-emergent weed control in a variety of crops such as rice, corn, soybeans, and cotton.[2]

The synthesis of Butachlor from 2,6-Diethylaniline is a two-step process. The first step involves the formation of the intermediate 2-chloro-N-(2,6-diethylphenyl)acetamide, which is then reacted with formaldehyde and n-butanol.

Experimental Protocol: Synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide

This protocol is based on the general principles of N-acylation of anilines.

Materials:

-

2,6-Diethylaniline

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane

-

Ethyl acetate

-

Petroleum ether

-

Sodium sulfate

Procedure:

-

To a solution of 2,6-diethylaniline (1 mmol) and triethylamine (3 mmol) in 20 mL of dichloromethane at 0 °C, add chloroacetyl chloride (1.5 mmol) dropwise with stirring.[3]

-

Allow the reaction mixture to warm to ambient temperature and continue stirring for 6 hours.[3]

-

Remove the dichloromethane solvent using a rotary evaporator.[3]

-

Add water to the residue and extract with ethyl acetate (3 x 30 mL).[3]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[3]

-

Evaporate the solvent to obtain the crude product.[3]

-

Purify the crude product by silica gel column chromatography using an ethyl acetate-petroleum ether eluent to yield 2-chloro-N-(2,6-diethylphenyl)acetamide.[3] A yield of 82.72% has been reported for a similar synthesis.[3]

Experimental Protocol: Synthesis of Butachlor

This protocol is derived from patent literature describing the synthesis of Butachlor.

Materials:

-

2-Chloro-N-(2,6-diethylphenyl)acetamide

-

n-Butanol

-

Paraformaldehyde

-

An acid catalyst (e.g., sulfuric acid)

Procedure:

-

N-methylene-2,6-diethylaniline is prepared by the reaction of 2,6-diethylaniline and paraformaldehyde.[4]

-

This intermediate is then reacted with chloroacetyl chloride to form N-(2,6-diethylphenyl)-N-chloromethylchloroacetamide.[4]

-

Finally, this compound is reacted with n-butanol to yield Butachlor.[4] A Chinese patent describes a method where 2',6'-diethyl-2-chloro acetanilide is reacted with chloromethyl butyl ether in an alkaline aqueous solution in the presence of a small amount of Butachlor as a solvent, achieving a yield of 90%.[5]

The following table summarizes the key reaction parameters for Butachlor synthesis as described in a patent.[5]

| Parameter | Value |

| Reactants for Intermediate | 2,6-Diethylaniline, Monochloroacetic acid, PCl₃ |

| Molar Ratio (DEA:MCA:PCl₃) | 1 : 1.15-1.5 : 0.35-0.6 |

| Reaction Temperature (Intermediate) | 85-105 °C |

| Reaction Time (Intermediate) | 1-3 hours |

| Reactants for Final Product | 2',6'-diethyl-2-chloro acetanilide, Chloromethyl butyl ether |

| Molar Ratio (Intermediate:Ether) | 1 : 1-1.5 |

| Reaction Temperature (Final Product) | 10-50 °C |

| Reaction Time (Final Product) | 0.5-1 hour |

| Overall Yield | 90% |

Logical Diagram: Synthesis Pathway of Butachlor

References

- 1. echemi.com [echemi.com]

- 2. 2,6-Diethylaniline | 579-66-8 [chemicalbook.com]

- 3. N-CHLOROACETYL-2,6-DIETHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. N-(Butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide [chembk.com]

- 5. CN87101526A - A kind of method of synthetic Butachlor technical 92 - Google Patents [patents.google.com]

Metabolic Fate of 2,6-Diethylaniline in the Soil Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diethylaniline (2,6-DEA), a primary degradation intermediate of the widely used chloroacetanilide herbicides, including Alachlor and Butachlor, presents a significant consideration in environmental fate and risk assessment.[1][2] Its persistence, mobility, and transformation in soil ecosystems are of paramount importance for understanding the overall environmental impact of these agricultural chemicals. This technical guide provides a comprehensive overview of the metabolic pathways of 2,6-DEA in soil, detailing the key transformation products, the influence of environmental conditions, and the methodologies employed for its study. The information presented herein is intended to support researchers, scientists, and professionals in the fields of environmental science, agrochemical development, and drug discovery in their efforts to evaluate and mitigate the environmental footprint of aniline-derived compounds.

Introduction

2,6-Diethylaniline is an aromatic amine that enters the soil environment primarily through the microbial degradation of parent herbicides.[1][2] The fate of 2,6-DEA in soil is governed by a complex interplay of biotic and abiotic processes, leading to a variety of transformation products. Understanding these pathways is crucial for predicting its environmental persistence and potential for groundwater contamination. This guide synthesizes the current scientific knowledge on the aerobic and anaerobic degradation of 2,6-DEA in soil.

Aerobic Metabolic Pathway of 2,6-Diethylaniline

Under aerobic conditions, the biodegradation of 2,6-DEA is primarily driven by microbial activity. The principal metabolic pathway involves a series of oxidative reactions, as detailed below.

A proposed pathway for the aerobic degradation of 2,6-DEA initiates with the hydroxylation of the aromatic ring, a common mechanism in the microbial metabolism of aromatic compounds. This is followed by further oxidation and ring cleavage. Key metabolites identified in soil and microbial cultures include:

-

4-Amino-3,5-diethylphenol: This is a major oxidation product formed through the hydroxylation of 2,6-DEA.

-

3,5-Diethyl-p-benzoquinone-4-imine: Further oxidation of 4-amino-3,5-diethylphenol can lead to the formation of this quinoneimine.

-

2,6-Diethyl-p-benzoquinone: In pure culture studies with Chaetomium globosum, this has been identified as a degradation product, likely formed through the hydrolysis of the quinoneimine with the release of ammonia.[3]

-

2,6-Diethylacetanilide: This metabolite has also been detected in soil, suggesting an acetylation pathway.[3]

The following diagram illustrates the proposed aerobic metabolic pathway of 2,6-Diethylaniline in soil.

References

Methodological & Application

Application Notes: 15N Metabolic Labeling for Quantitative Proteomics in Microbiology

Introduction

Metabolic labeling with stable isotopes is a powerful technique for quantitative proteomics, enabling the accurate comparison of protein abundance between different experimental conditions.[1][2][3] Among these methods, 15N metabolic labeling is a versatile and widely used approach in microbiology.[4][5] This technique involves growing microorganisms in a medium where the sole nitrogen source is the heavy isotope ¹⁵N.[6][7] As the microorganisms grow and divide, the ¹⁵N is incorporated into all nitrogen-containing biomolecules, including amino acids and, consequently, the entire proteome.

The key advantage of this in vivo labeling method is that the "heavy" (¹⁵N-labeled) and "light" (¹⁴N-unlabeled) cell populations can be mixed at the earliest stage of the experimental process.[8] This 1:1 mixing creates an internal standard, which corrects for variations during sample preparation, such as protein extraction, digestion, and subsequent analysis by mass spectrometry (MS).[8][9] The chemically identical, but mass-differentiated, peptide pairs are then analyzed by LC-MS/MS. The ratio of the signal intensities between the heavy and light peptides directly corresponds to the relative abundance of the parent protein in the two samples, providing a highly accurate quantitative measurement.[10]

This application note provides a detailed protocol for performing 15N metabolic labeling experiments in microbial cultures, from media preparation to data analysis concepts, aimed at researchers, scientists, and drug development professionals.

Experimental Workflow and Signaling Pathways

The overall workflow for a 15N metabolic labeling experiment is a multi-step process that begins with cell culture and culminates in data analysis. The logical flow ensures that experimental variability is minimized and quantitative accuracy is maximized.

Caption: General workflow for 15N metabolic labeling experiments.